Basic Blue 3

描述

Significance of Cationic Dyes in Industrial and Environmental Contexts

Cationic dyes are a class of synthetic colorants characterized by their ability to dissociate into positively charged ions in aqueous solutions alfa-chemistry.comresearchgate.net. This positive charge enables them to interact effectively with negatively charged functional groups present in various materials, such as fibers, forming stable salt linkages that impart vibrant and durable colors alfa-chemistry.com. Industrially, cationic dyes are extensively utilized in the textile sector for dyeing acrylic fibers, where they achieve bright colors and good light fastness chinainterdyes.comemperordye.com. Beyond textiles, their applications extend to dyeing wool/nitriles, blended fabrics, leather, paper, and even in the production of inks and copying paper worlddyevariety.comcolorantsgroup.comchinainterdyes.comemperordye.comalfa-chemistry.comchemimpex.com.

Despite their industrial utility, the widespread application of synthetic dyes, including cationic dyes, poses significant environmental challenges. Effluents from industries like textile, paper, and leather frequently contain high concentrations of these dyes mdpi.commdpi.com. Even at concentrations below 1 mg/L, dyes can cause intense water coloration, reducing light penetration and oxygen levels in aquatic environments, thereby hindering photosynthetic activity mdpi.commdpi.com. Furthermore, many synthetic dyes are recognized for their potential toxicity, mutagenicity, and carcinogenicity, posing risks to both aquatic organisms and human health mdpi.commdpi.com. Consequently, the removal of dyes from wastewater is a critical environmental concern, driving extensive research into effective treatment methodologies mdpi.commdpi.com.

Overview of Basic Blue 3's Role as a Model Pollutant and Research Analyte

Given its prevalence in industrial applications and its environmental persistence, this compound has emerged as a widely adopted model pollutant in environmental chemistry research. Its stable aromatic structure, which contributes to its durability as a dye, also renders it resistant to conventional wastewater treatment processes, making its degradation and removal a complex challenge mdpi.comscirp.org. Researchers frequently employ this compound as an analyte to evaluate the efficiency of novel remediation technologies, including various adsorption and degradation methods mdpi.commdpi.comscirp.orgnih.govresearchgate.netresearchgate.net. By studying this compound, scientists can gain insights into the behavior of cationic dyes in aquatic systems and develop more effective strategies for mitigating dye pollution.

Historical Trajectories and Evolution of Research on this compound

This compound is an "old variety" of basic dyes, indicating a long history of industrial application, particularly in acrylic dyeing due to its bright color and good light fastness emperordye.com. Historically, research likely focused on its synthesis, dyeing properties, and application methods to optimize industrial processes. However, with growing environmental awareness and stricter regulations regarding industrial discharge, the trajectory of research on this compound has significantly evolved. Contemporary studies increasingly focus on its environmental fate, its impact as a pollutant, and, critically, on developing advanced methods for its removal and degradation from wastewater. This shift highlights a transition from purely industrial application-driven research to environmentally focused remediation and analytical studies.

Interdisciplinary Research Paradigms and this compound

The study of this compound inherently spans multiple scientific disciplines, exemplifying an interdisciplinary research paradigm. Its industrial use as a colorant involves materials science and chemical engineering for dye synthesis and application in textiles, paper, and leather worlddyevariety.comchinainterdyes.comchemimpex.com. In biological sciences , this compound is utilized in histology and cytology for staining biological tissues, enabling the visualization of cellular structures and components by binding to nucleic acids, and in microbiology for staining bacteria and fungi chemimpex.comchemimpex.com.

Crucially, its role as an environmental pollutant has propelled extensive research within environmental chemistry and chemical engineering focused on wastewater treatment. This includes the development and evaluation of various adsorption technologies using novel materials, as well as advanced oxidation processes for its degradation mdpi.commdpi.comscirp.orgnih.govresearchgate.netresearchgate.net. Furthermore, the investigation into the mechanisms of its interaction with different adsorbents and catalysts involves principles from physical chemistry and surface science . The multifaceted nature of this compound necessitates a collaborative approach, integrating knowledge and techniques from diverse scientific fields to address both its industrial utility and environmental challenges.

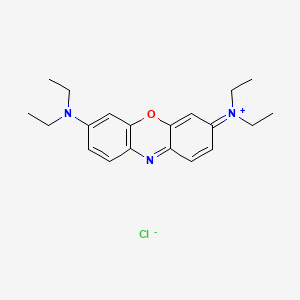

Structure

3D Structure of Parent

属性

IUPAC Name |

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURGIPVDZKDLIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

47367-75-9 (Parent) | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30873926 | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33203-82-6, 55840-82-9, 6703-67-9 | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33203-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033203826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Blue 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-bis(diethylamino)phenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Blue 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H82L80329Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Elucidation in Advanced Chemical Systems

Contemporary Approaches to Basic Blue 3 Synthesis and Derivatization

The synthesis of oxazine (B8389632) dyes, including this compound and its derivatives, has evolved from traditional condensation reactions to more sophisticated and efficient methodologies. These modern approaches aim to improve yield, purity, and allow for the creation of novel analogs with tailored properties.

Modern Synthetic Pathways for Oxazine Class Dyes

Oxazine dyes are heterocyclic compounds characterized by a ring system containing one oxygen and one nitrogen atom. wikipedia.org The central nitrogen atom acts as an electron sink, which shifts the absorption and emission wavelengths about 80-100 nanometers toward the near-infrared (NIR) region compared to analogous structures like rhodamines. researchgate.net

Traditional synthesis of oxazine dyes often involves the condensation of a nitrosoaniline derivative with a phenol. researchgate.net However, contemporary strategies have been developed to overcome the limitations of these older methods, such as low yields and the formation of product mixtures. nih.gov

A significant modern advancement is the use of copper-catalyzed coupling reactions. This strategy provides a high-yielding and scalable route for preparing oxazine fluorophores from a common diaryl ether intermediate. nih.gov This approach avoids the often cumbersome and costly purification processes associated with classical methods. nih.gov The general pathway allows for the facile synthesis of various oxazine analogs with diverse spectroscopic properties. nih.gov

Synthesis of this compound Analogs and Phenoxazin-5-ium Derivatives

This compound, a prominent member of the oxazine dye class, is commercially synthesized through a multi-step process. The preparation typically involves the condensation of 3-(Diethylamino)phenol with its nitrosated form, followed by salification. chemicalbook.comcolorfuldyes.com A known method involves reacting N,N-diethyl-3-methoxybenzenamine with nitrous acid (nitrosation) and then condensing the resulting product with 3-(diethylamino)phenol in the presence of an acid. chemicalbook.com An alternative patented method describes the diazotization of 3-amino-N,N-diethylaniline and subsequent condensation with 3-diethylaminophenol, followed by oxidative ring closure. google.com

The core structure of these dyes is the phenoxazin-5-ium ring. The synthesis of phenoxazin-5-ium compounds generally involves the condensation of precursors followed by an oxidation step to form the characteristic ring system. ontosight.ai For instance, unsymmetrically substituted 3,7-diaminophenothiazin-5-ium (B1210492) salts, which are structurally related to phenoxazinium dyes, can be prepared from phenothiazin-5-ium tetraiodide hydrate (B1144303) by reacting it with dialkylamines. semanticscholar.org More recent sustainable methods include the electrochemical generation of reactive intermediates like phenothiazin-5-ium from phenothiazine (B1677639), which can then be used to synthesize new derivatives under mild conditions. nih.govresearchgate.net

| Synthetic Route | Key Reactants | Description | Reference |

| Classical BB3 Synthesis | 3-(Diethylamino)phenol, Nitrosating agent (e.g., NaNO₂) | Condensation of 3-(Diethylamino)phenol with its nitrosated derivative. | chemicalbook.com |

| Copper-Coupling | Diaryl ether intermediate | High-yielding, scalable route for various oxazine dyes. | nih.gov |

| Electrochemical Synthesis | Phenothiazine | Sustainable generation of a phenothiazin-5-ium intermediate for derivative synthesis. | nih.gov, researchgate.net |

| Unsymmetrical Derivatives | Phenothiazin-5-ium tetraiodide, Amines | Route to 3,7-disubstituted phenothiazin-5-ium salts containing different amino groups. | semanticscholar.org |

Advanced Chemical Modifications for Enhanced Properties (e.g., photostability, reactivity)

Research efforts are focused on modifying the basic structure of oxazine dyes to enhance key properties for advanced applications. Photostability, a crucial parameter for fluorescent dyes, can be improved through several strategies. One approach is the rigidification of the conjugated system by incorporating cyclic structures, which helps to prevent photobleaching. chinesechemsoc.org Another effective method is polyfluorination, where introducing fluorine atoms into the aromatic scaffold enhances resistance to photodegradation. chinesechemsoc.orgmpg.de

Solubility and reactivity can also be tailored through chemical modification. For dyes intended for use in aqueous or biological systems, increasing polarity is essential. This is achieved by introducing polar functional groups such as sulfonic acid or primary phosphate (B84403) groups. mpg.de These modifications not only improve water solubility but can also lead to higher fluorescence quantum yields by disrupting dye aggregation and reducing non-specific binding. mpg.de Furthermore, the counter-ion associated with the cationic dye can be exchanged. Replacing standard anions with bulky and symmetric weakly coordinating anions (WCAs) can significantly improve the solubility of basic dyes in organic solvents without altering their color properties. researchgate.net

Spectroscopic and Structural Characterization Techniques

The synthesis and characterization of this compound and its derivatives rely on a suite of analytical methods. UV-Visible spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for monitoring reactions and confirming the chemical structure of the final products.

Application of Advanced UV-Visible Spectrophotometry in Reaction Monitoring

UV-Visible spectrophotometry is a non-destructive analytical technique used extensively for both qualitative and quantitative analysis of chemical compounds. researchgate.netsci-hub.se It operates by measuring the absorption of ultraviolet and visible light by a sample. mt.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making this technique ideal for monitoring the progress of a chemical reaction. researchgate.net

In the synthesis of this compound, UV-Vis spectroscopy can be used to track the formation of the product over time. thermofisher.com The phenoxazin-5-ium chromophore, which is responsible for the dye's intense blue color, exhibits a characteristic strong absorption peak in the visible region of the spectrum. researchgate.net By taking aliquots from the reaction mixture at different time intervals and measuring their absorbance at the maximum absorption wavelength (λmax), one can monitor the increase in product concentration. This allows for the determination of reaction kinetics, helping to define optimal reaction conditions such as temperature, time, and catalyst concentration to maximize yield. thermofisher.com The position and profile of the absorption peaks also provide information about the purity of the sample, as impurities can cause shifts or broadening of the spectral bands. mt.com

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the types of chemical bonds present. researchgate.net

The FTIR spectrum of this compound provides a molecular fingerprint, allowing for the confirmation of its complex structure. scirp.org In the analysis of materials containing this compound, specific absorption peaks can be assigned to the functional groups within the dye molecule. mdpi.comresearchgate.net For instance, the FTIR spectra of polymers synthesized with or used to adsorb this compound show characteristic peaks that confirm the successful incorporation or presence of the dye. mdpi.com

The table below summarizes typical FTIR spectral data used to identify functional groups relevant to this compound and its precursors.

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Functional Group | Reference |

| ~3400 | O-H / N-H Stretching | Hydroxyl or Amine groups | mdpi.com, researchgate.net |

| ~2900 | C-H Stretching | Aliphatic (e.g., -CH₂, -CH₃) | mdpi.com |

| ~1700 | C=O Stretching | Carbonyl (e.g., from precursors or impurities) | mdpi.com, researchgate.net |

| 1637 | C=C Stretching | Aromatic ring | mdpi.com |

| ~1400 - 1300 | C-H Bending | -CH₂ and -CH₃ groups | mdpi.com |

| ~1159 - 1046 | C-O Stretching | Ether linkage in the oxazine ring | mdpi.com |

The absence of certain peaks, such as the C=C double bond signal from monomers at 1637 cm⁻¹, can indicate the successful completion of a polymerization reaction involving the dye. mdpi.com Similarly, shifts or changes in peak intensity after a process like adsorption can indicate which functional groups of the dye are interacting with a substrate. mdpi.com

X-Ray Diffraction (XRD) for Crystalline Structure and Material Phase Identification

X-ray Diffraction (XRD) is a powerful non-destructive technique utilized to analyze the atomic and molecular structure of crystalline materials. researchgate.netub.eduscribd.com By irradiating a sample with X-rays and measuring the angles and intensities of the diffracted beams, researchers can deduce the arrangement of atoms within a crystal lattice. ub.edulibretexts.org This information is crucial for identifying the phase of a material, determining its degree of crystallinity, and understanding its physical properties. mdpi.com

The fundamental principle behind XRD is Bragg's Law, which relates the wavelength of the incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes. libretexts.org When a beam of X-rays strikes a crystalline solid, the atoms in the crystal planes scatter the X-rays. Constructive interference occurs only when the path difference between the waves scattered from adjacent planes is an integer multiple of the wavelength, resulting in a diffracted beam at a specific angle. libretexts.org The resulting diffraction pattern is a unique "fingerprint" of the crystalline substance. mdpi.com

In the context of this compound, XRD can be employed to:

Confirm Crystalline Structure: Verify the crystalline nature of a synthesized or purified this compound sample. Amorphous materials, lacking a regular atomic arrangement, produce broad, diffuse scattering patterns, while crystalline materials yield sharp, well-defined diffraction peaks. mdpi.com

Phase Identification: Identify the specific crystalline phase of this compound present in a sample. This is particularly important as different processing or synthesis conditions can sometimes lead to different crystal structures (polymorphs), which may exhibit distinct properties.

Purity Assessment: Assess the phase purity of a this compound sample. The presence of diffraction peaks corresponding to other crystalline substances would indicate the presence of impurities. researchgate.net

Crystal Size Estimation: The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. Broader peaks suggest smaller crystallites, while sharper peaks indicate larger, more well-ordered crystals. libretexts.org

Table 1: Key Information Obtainable from XRD Analysis

| Parameter | Information Derived | Relevance to this compound |

| Peak Position (2θ) | Interplanar spacing (d-spacing) | Characteristic of the crystal lattice of this compound, used for identification. libretexts.org |

| Peak Intensity | Amount of crystalline material | Proportional to the quantity of the specific crystalline phase of this compound. libretexts.org |

| Peak Width (FWHM) | Crystallite size and strain | Provides insights into the crystal quality and domain size of this compound. libretexts.org |

| Pattern Matching | Phase identification | Comparison with standard diffraction databases to confirm the identity of this compound. mdpi.com |

Mass Spectrometry (MS) in Molecular Characterization and Degradation Pathway Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. plasmion.com It is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for elucidating their chemical structures. plasmion.com In the analysis of this compound, MS plays a crucial role in both its fundamental characterization and in tracking its transformation products.

The process involves ionizing the analyte molecules, separating the resulting ions based on their m/z ratio in a mass analyzer, and then detecting them. plasmion.com The resulting mass spectrum plots ion intensity against the m/z ratio, providing a molecular fingerprint of the compound.

High-Resolution Mass Spectrometry (MALDI-QTOF-MS, LC-MS) for Intermediate Identification

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to several decimal places. measurlabs.combioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other molecules with the same nominal mass. bioanalysis-zone.com Techniques like Matrix-Assisted Laser Desorption/Ionization Quadrupole Time-of-Flight Mass Spectrometry (MALDI-QTOF-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful HRMS methods used in the study of this compound. sapub.orgresearchgate.netresearchgate.net

MALDI-QTOF-MS is a soft ionization technique that is particularly useful for analyzing large, non-volatile molecules like dyes with minimal fragmentation. nih.gov In a study analyzing pure Basic Violet 3 (a major component of some this compound formulations), MALDI-QTOF-MS identified a base peak at an m/z of 372.2392. sapub.orgresearchgate.net This technique has been successfully employed to identify dyes in commercial pen inks, demonstrating its ability to detect Basic Violet 3. sapub.orgusherbrooke.ca

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This is especially valuable for analyzing complex mixtures, such as the degradation products of this compound. researchgate.net As the dye breaks down, a variety of intermediate compounds can be formed. LC separates these intermediates, which are then individually analyzed by the mass spectrometer, allowing for their identification and the elucidation of the degradation pathway. researchgate.netmdpi.comosti.gov For instance, LC-MS/MS has been used to study the degradation of other dyes, revealing the formation of smaller molecules through processes like demethylation. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for Basic Violet 3

| Technique | Ion | Observed m/z | Reference |

| MALDI-QTOF-MS | [M]+ | 372.2392 | sapub.orgresearchgate.net |

Raman Spectroscopy in Vibrational and Electronic Structure Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational, rotational, and other low-frequency modes in a molecule. wikipedia.org It is a powerful tool for chemical identification and for probing molecular structure, as the vibrational frequencies are specific to the chemical bonds and symmetry of a molecule, providing a unique "fingerprint." wikipedia.org

The technique is based on the inelastic scattering of monochromatic light, usually from a laser. renishaw.com When light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of the photons are scattered with a different energy, a phenomenon known as Raman scattering. renishaw.com The energy difference corresponds to the energy of the vibrational modes of the molecule.

For this compound, Raman spectroscopy can be used to:

Identify the molecule: The Raman spectrum of this compound will have a characteristic pattern of peaks corresponding to its specific vibrational modes.

Study chemical bonding: The frequencies of the Raman bands are related to the strength and type of chemical bonds within the molecule. For example, stretching and bending vibrations of the aromatic rings and the bonds involving the central carbon atom and nitrogen atoms will give rise to distinct Raman signals.

Analyze electronic structure: Resonance Raman spectroscopy, where the laser excitation wavelength is chosen to coincide with an electronic absorption band of the molecule, can be used to selectively enhance the vibrations associated with the chromophore, providing insights into the electronic transitions responsible for the color of the dye. northwestern.edu

Table 3: General Raman Vibrational Modes Expected for Aromatic and Amine Groups

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Relevance to this compound |

| C-H stretching (aromatic) | 3000 - 3100 | Vibrations of the C-H bonds on the phenyl rings. |

| C=C stretching (aromatic) | 1400 - 1650 | Vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-N stretching | 1250 - 1360 | Vibrations of the bonds between the central carbon and the nitrogen atoms of the amine groups. |

| C-H in-plane bending | 1000 - 1300 | Bending vibrations of the C-H bonds within the plane of the aromatic rings. scirp.org |

| C-H out-of-plane bending | 675 - 1000 | Bending vibrations of the C-H bonds out of the plane of the aromatic rings. scirp.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.comthermofisher.com

XPS is based on the photoelectric effect. When a material is irradiated with a beam of X-rays, electrons are ejected from the surface. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and the specific atomic orbital from which the electron was ejected, as well as its chemical environment (oxidation state and bonding). unimi.it

In the study of this compound, XPS is particularly useful for:

Surface Elemental Composition: Determining the elemental makeup of a surface on which this compound is adsorbed. This can confirm the presence of the dye and identify any other elements present.

Chemical State Analysis: Providing information about the chemical state of the constituent elements of this compound (carbon, nitrogen, etc.). For example, it can distinguish between different types of carbon atoms (e.g., in aromatic rings versus methyl groups) and nitrogen atoms (e.g., in the amine groups). This is inferred from shifts in the binding energies of the core-level electrons. unimi.it

Adsorption Studies: Investigating the interaction of this compound with various surfaces, such as adsorbents used in wastewater treatment. By analyzing the XPS spectra before and after adsorption, researchers can understand the chemical changes that occur at the surface and the nature of the bonding between the dye and the material.

Table 4: Expected Core-Level Binding Energies for Elements in this compound

| Element | Core Level | Approximate Binding Energy (eV) | Information Provided for this compound |

| Carbon | C 1s | ~285 | Can be deconvoluted to identify C-C, C-H, C-N, and C=C bonds. |

| Nitrogen | N 1s | ~400 | Can distinguish between different nitrogen environments, such as the amine groups. |

| Chlorine | Cl 2p | ~200 | If present as the counter-ion (chloride), its presence and chemical state can be confirmed. |

Environmental Chemistry and Remediation Strategies for Basic Blue 3 Contamination

Occurrence and Environmental Fate of Basic Blue 3 in Aquatic Systems

The introduction of this compound into aquatic environments is a multifaceted issue with far-reaching consequences. Understanding its journey from industrial sources to its ultimate fate within these ecosystems is crucial for developing effective remediation strategies.

Sources and Pathways of this compound Discharge

The primary source of this compound contamination in aquatic systems is the discharge of effluents from industries that heavily rely on this dye. The textile industry, in particular, is a major contributor, where processes such as dyeing and printing of materials like acrylics, wool, and silk lead to the release of dye-laden wastewater. ontosight.airesearchgate.net Inefficient dyeing processes, low fixation rates, and poor handling can result in a significant portion of the dye being lost to the effluent. researchgate.net It is estimated that approximately 10-15% of synthetic dyes used in these industries are discharged into the environment. mdpi.com Other industries, including paper and leather manufacturing, also contribute to the discharge of this compound. ontosight.ai

Environmental Persistence and Molecular Stability in Diverse Matrices

This compound is a cationic dye with a complex molecular structure, which contributes to its stability and persistence in the environment. ontosight.airesearchgate.net These dyes are often designed to be resistant to fading from light, water, and oxidizing agents, which inadvertently makes them resistant to natural degradation processes. Once in aquatic systems, this compound can persist in the water column and may eventually settle into the sediment. canada.cacanada.ca Its water-soluble nature allows for transport within aquatic environments. ontosight.ai The stability of this compound means that conventional wastewater treatment methods are often not sufficient to completely remove it, leading to its accumulation in the environment. mdpi.com

Ecological Impact on Aquatic Photosynthetic Organisms and Water Column Properties

The presence of this compound in aquatic ecosystems can have detrimental effects on the local flora and fauna. Even at low concentrations, the intense coloration of the dye can significantly reduce the penetration of sunlight into the water column. mdpi.com This shading effect directly impacts aquatic photosynthetic organisms, such as algae and aquatic plants, by limiting the light available for photosynthesis. mdpi.com A reduction in photosynthetic activity disrupts the primary productivity of the ecosystem, which forms the base of the aquatic food web. researchgate.net

Advanced Adsorption Technologies for this compound Removal

Due to the challenges in degrading this compound, adsorption has emerged as a promising and effective technology for its removal from wastewater. This process involves the accumulation of the dye molecules onto the surface of a solid material, known as an adsorbent.

Development and Characterization of Novel Adsorbent Materials

The quest for efficient and cost-effective adsorbent materials has led to the exploration of a wide range of options. A significant area of research focuses on the development of adsorbents from readily available and low-cost materials, particularly those derived from agricultural waste.

Agricultural byproducts and waste materials have gained considerable attention as potential bio-adsorbents due to their abundance, low cost, and promising adsorption capacities.

Silybum Marianum (Milk Thistle) Stem: Studies have investigated the use of Silybum Marianum stem as a low-cost adsorbent for the removal of this compound. mdpi.comnih.govgrafiati.com Research has shown that both the natural and carbonized forms of the stem can effectively adsorb the dye. mdpi.comnih.gov Carbonization at high temperatures, such as 800°C, was found to create a microporous structure that significantly enhanced the removal capacity. mdpi.comnih.gov Under optimal conditions, the carbonized stem adsorbent demonstrated a removal efficiency of over 99% for this compound in real wastewater samples.

Macadamia Seed Husks: The potential of macadamia seed husks as a biosorbent for this compound has also been explored. sciengine.comresearchgate.netkabianga.ac.keuem.br Batch adsorption experiments revealed that the percentage of dye uptake increased with factors such as contact time, adsorbent dosage, and initial dye concentration. sciengine.comresearchgate.net Equilibrium was reached within 40 minutes, achieving a remarkable adsorption efficiency of up to 99.8% under optimal pH conditions. sciengine.comresearchgate.net The experimental data fit well with the Freundlich adsorption isotherm, suggesting a multilayer adsorption process. sciengine.comresearchgate.net

Pineapple Plant Stem: Pineapple plant stems, another agricultural residue, have proven to be effective in removing this compound from aqueous solutions. upm.edu.myresearchgate.netanalis.com.my Studies have shown that pineapple plant stem has a higher affinity for cationic dyes like this compound compared to anionic dyes. upm.edu.myresearchgate.net The maximum sorption capacity for this compound was found to be 59.52 mg/g, and the adsorption process was well-described by the Freundlich isotherm model. upm.edu.my The process was also found to be exothermic. upm.edu.myresearchgate.net

Activated Sawdust: Sawdust, a common waste product from wood mills, can be converted into activated carbon to enhance its adsorption capabilities for dyes like this compound. researchgate.netresearchgate.net While raw sawdust has limited adsorption capacity, chemical modification can significantly improve its performance. researchgate.netresearchgate.net Studies using sawdust from paper mulberry, chemically activated with NaOH and HCl, have been conducted. researchgate.netresearchgate.net It is important to note that a study on activated sawdust-based adsorbent for this compound removal was later retracted due to concerns about the reliability of the data. scispace.com However, the general principle of using activated sawdust from various sources for dye removal remains an area of interest. tandfonline.commdpi.com

Table 1: Comparison of Bio-adsorbents for this compound Removal

| Bio-adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Adsorption Isotherm Model | Reference |

|---|---|---|---|---|

| Silybum Marianum Stem (Carbonized at 800°C) | Not explicitly stated, but >99% removal | pH 10, 40°C | Langmuir | mdpi.comnih.gov |

| Macadamia Seed Husks | Not explicitly stated, but 99.8% efficiency | pH 12 | Freundlich | sciengine.comresearchgate.net |

| Pineapple Plant Stem | 59.52 | Not specified | Freundlich | upm.edu.my |

Mechanistic Investigations of Adsorption Processes

Understanding the kinetics, equilibrium, and thermodynamics of the adsorption process is crucial for optimizing the design and operation of remediation systems.

The study of adsorption kinetics provides insight into the rate of dye uptake and the controlling mechanisms of the adsorption process. uctm.edu Two of the most commonly used models to describe adsorption kinetics are the pseudo-first-order and pseudo-second-order models. researchgate.netjournalssystem.comarabjchem.org

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available adsorption sites on the adsorbent. researchgate.net In some cases, such as the adsorption of this compound onto sulfuric acid-activated montmorillonite, the pseudo-first-order model has been found to provide a better fit to the experimental data than the pseudo-second-order model. dergipark.org.tr Similarly, the adsorption of methylene (B1212753) blue onto nano-zero-valent iron synthesized using Ricinus communis seed extract was also well-described by the pseudo-first-order model. nih.gov

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netjournalssystem.com The adsorption of this compound onto several materials, including molecularly imprinted polymers, PANI/Fe₃O₄ composites, and Aleppo pine-tree sawdust, has been shown to follow the pseudo-second-order kinetic model. mdpi.comnih.govnih.govresearchgate.net This suggests that chemisorption is the dominant mechanism in these systems. ekb.eg

| Adsorbent | Kinetic Model Fit | Rate Constant (k₂) (g mg⁻¹ min⁻¹) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) | Pseudo-Second-Order | 0.0079 | N/A | mdpi.comresearchgate.net |

| PANI/Fe₃O₄ Composite | Pseudo-Second-Order | N/A | 0.999 | nih.govnih.gov |

| Sulfuric Acid-Activated Montmorillonite | Pseudo-First-Order | N/A | N/A | dergipark.org.tr |

| Aleppo Pine-Tree Sawdust | Pseudo-Second-Order | N/A | N/A | researchgate.net |

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the adsorbent at a constant temperature. scialert.net Several isotherm models are used to analyze experimental data and provide insights into the adsorption mechanism. scialert.netmocedes.orgdergipark.org.tr

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. scialert.net It has been successfully applied to describe the adsorption of this compound on various adsorbents, including molecularly imprinted polymers, PANI/Fe₃O₄ composites, and Fe₃O₄/FA magnetic nanocomposites. mdpi.comnih.govnih.govresearchgate.netresearchgate.net The maximum adsorption capacities (qₘₐₓ) derived from the Langmuir model are a key parameter for evaluating adsorbent performance. mdpi.comnih.govnih.govresearchgate.net

Freundlich Isotherm: This empirical model describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption energies. scialert.net In some cases, such as the adsorption of this compound onto sulfuric acid-activated montmorillonite, the Freundlich model provides a better fit than the Langmuir model. dergipark.org.tr

Tempkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. scialert.netdergipark.org.tr

Dubinin-Radushkevitch (D-R) Isotherm: This model is more general than the Langmuir isotherm as it does not assume a homogeneous surface or constant adsorption potential. scialert.netdergipark.org.tr It is often used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption. sciensage.info

| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (qₘₐₓ) (mg/g) | Temperature (K) | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) | Langmuir | 99.0 | 313 | mdpi.comresearchgate.net |

| PANI/Fe₃O₄ Composite | Langmuir | 78.13 | N/A | nih.govnih.govmdpi.com |

| Fe₃O₄/FA Magnetic Nanocomposite | Langmuir | 203.54 | N/A | researchgate.netpjoes.com |

| Sulfuric Acid-Activated Montmorillonite | Freundlich | 277 | 298 | dergipark.org.tr |

| Aleppo Pine-Tree Sawdust | Langmuir | 65.36 | 293 | researchgate.net |

Thermodynamic parameters, including the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide information about the spontaneity, feasibility, and nature of the adsorption process. mdpi.com

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous. mdpi.comresearchgate.net For the adsorption of this compound onto a molecularly imprinted polymer, ΔG° values were found to be negative at all tested temperatures, confirming the spontaneous nature of the adsorption. mdpi.com Similarly, the adsorption of this compound onto PANI/Fe₃O₄ composites was also found to be spontaneous. nih.govnih.gov

Enthalpy (ΔH°): The sign of ΔH° indicates whether the adsorption process is endothermic (positive ΔH°) or exothermic (negative ΔH°). researchgate.net The adsorption of this compound onto a molecularly imprinted polymer was found to be endothermic, suggesting that higher temperatures favor the adsorption process. mdpi.comresearchgate.net In contrast, the adsorption onto PANI/Fe₃O₄ composites was exothermic. nih.govnih.gov

Entropy (ΔS°): A positive ΔS° value suggests an increase in randomness at the solid-liquid interface during the adsorption process. mdpi.com For the MIP, a positive ΔS° was observed, indicating increased disorder during adsorption. mdpi.com

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process | Reference |

|---|---|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) | Negative | Positive | Positive | Spontaneous, Endothermic | mdpi.com |

| PANI/Fe₃O₄ Composite | -10.63 | -74.26 | -0.210 | Spontaneous, Exothermic | nih.govnih.gov |

| Activated Sawdust | -83.6 to -1658 | 18.5 | 62.41 | Spontaneous, Endothermic | researchgate.net |

The removal of dye molecules from solution by adsorption is governed by various surface interactions and binding mechanisms. researchgate.net

Electrostatic Interactions: As a cationic dye, this compound carries a positive charge. Therefore, it can be effectively adsorbed onto surfaces with a net negative charge through electrostatic attraction. mdpi.comresearchgate.net The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and, consequently, the strength of electrostatic interactions. researchgate.netpjoes.comresearchgate.net For instance, the adsorption of this compound onto Fe₃O₄, PANI, and PANI/Fe₃O₄ composites is attributed to interactions with negative sites on the adsorbent surfaces. mdpi.com The high susceptibility of the adsorption of this compound onto Fe₃O₄/FA nanocomposites to changes in pH and ionic strength further indicates the dominance of electrostatic interactions. researchgate.netpjoes.com

Hydrogen Bonding: Hydrogen bonding can also play a significant role in the adsorption of dyes. researchgate.netresearchgate.netmdpi.comikifp.edu.pl This type of interaction can occur between functional groups on the adsorbent surface (e.g., hydroxyl or carboxyl groups) and atoms like nitrogen in the dye molecule. researchgate.netmdpi.comikifp.edu.pl

Other Interactions: In addition to electrostatic interactions and hydrogen bonding, other forces such as π-π stacking and van der Waals forces can also contribute to the adsorption of dye molecules. researchgate.net

Optimization of Adsorption Parameters

The effectiveness of removing this compound from water through adsorption is dependent on several key operational parameters. Optimizing these factors is crucial for maximizing removal efficiency and ensuring the economic viability of the treatment process.

The amount of adsorbent used, or dosage, directly impacts the removal percentage of this compound. Generally, an increase in adsorbent dosage leads to a higher percentage of dye removal. researchgate.netarabjchem.org This is attributed to the greater availability of active sites and a larger surface area for the dye molecules to bind to. researchgate.netarabjchem.orgirost.ir For instance, studies using various adsorbents like Aleppo pine-tree sawdust and activated sawdust have shown that increasing the adsorbent amount enhances the removal efficiency of this compound. researchgate.netresearchgate.net Specifically, one study found that with Aleppo pine tree sawdust, an increase in dosage resulted in a higher percentage of this compound removal. researchgate.net Similarly, the removal efficiency of this compound on activated sawdust was also observed to increase with a higher adsorbent dosage. researchgate.net

However, while the percentage of removal increases with dosage, the amount of dye adsorbed per unit mass of the adsorbent (the adsorption capacity, often denoted as qe) tends to decrease. bioline.org.br This is because at higher dosages, many active sites on the adsorbent surface remain unsaturated. bioline.org.br Therefore, an optimum dosage must be determined to ensure efficient dye removal without excessive use of the adsorbent material. irost.ir For example, in one study, the optimal dosage for activated sawdust for the removal of this compound was found to be 0.05 g. researchgate.net

The surface area of the adsorbent is a critical factor. Materials with a larger specific surface area generally exhibit higher adsorption capacities. scirp.orgjwent.net For instance, a study on Silybum Marianum stem (SLM Stem) as an adsorbent showed that carbonizing the material at 800 °C (SLM Stem-800 °C) significantly increased its surface area from 2.648 m²/g to 122.564 m²/g. mdpi.com This increase in surface area directly correlated with a higher removal capacity for this compound. mdpi.com

Table 1: Effect of Adsorbent Dosage on this compound Removal

| Adsorbent | Initial BB3 Concentration (mg/L) | Adsorbent Dosage (g) | Removal Percentage (%) | Adsorption Capacity (qe) (mg/g) | Reference |

|---|---|---|---|---|---|

| SLM Stem-Natural | 30 | 0.2 | 86.62 | - | mdpi.com |

| SLM Stem-800 °C | 30 | 0.15 | 99.82 | - | mdpi.com |

| Activated Sawdust | - | 0.05 | Optimum | - | researchgate.net |

Note: '-' indicates data not available in the provided sources.

The initial concentration of this compound in the wastewater plays a significant role in the adsorption process. An increase in the initial dye concentration generally leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (qe) at equilibrium. researchgate.netdergipark.org.tr This is because a higher concentration provides a greater driving force for the mass transfer of dye molecules from the solution to the surface of the adsorbent. researchgate.netresearchgate.net

However, the percentage of dye removal often decreases as the initial concentration increases. researchgate.netjaas.ac.cn This is due to the saturation of the available active sites on the adsorbent surface at higher dye concentrations. researchgate.net For example, one study using Macadamia seed husks as an adsorbent reported that the quantity of this compound adsorbed increased from 0.3447 to 1.5223 mg/g as the initial concentration was raised from 2.6992 to 12.2362 mg/L. researchgate.net Another study using Silybum Marianum stem found that for an initial concentration of 10 mg/L, the removal percentage was 90.97%, while at 15 mg/L, it reached 99.58%. mdpi.com

The selection of an appropriate adsorbent and its concentration is therefore a balance between achieving a high removal percentage and maximizing the use of the adsorbent's capacity.

Table 2: Influence of Initial this compound Concentration on Adsorption

| Adsorbent | Initial BB3 Concentration (mg/L) | Adsorption Capacity (qe) (mg/g) | Removal Percentage (%) | Reference |

|---|---|---|---|---|

| Macadamia Seed Husks | 2.6992 | 0.3447 | - | researchgate.net |

| Macadamia Seed Husks | 12.2362 | 1.5223 | - | researchgate.net |

| SLM Stem-800 °C | 10 | - | 90.97 | mdpi.com |

| SLM Stem-800 °C | 15 | - | 99.58 | mdpi.com |

Note: '-' indicates data not available in the provided sources.

The duration of contact between the adsorbent and the this compound solution is a crucial factor that determines the equilibrium of the adsorption process. The adsorption of the dye is typically rapid in the initial stages, followed by a slower phase until equilibrium is reached. jaas.ac.cnarastirmax.com The initial rapid uptake is due to the abundance of available active sites on the adsorbent surface. arastirmax.com As these sites become occupied, the rate of adsorption decreases until it reaches a state of dynamic equilibrium, where the rate of adsorption equals the rate of desorption. arastirmax.com

The time required to reach this equilibrium depends on the specific adsorbent and the experimental conditions. For example, when using sulfuric acid-activated montmorillonite, the adsorption of this compound was very high in the first 30 minutes and reached equilibrium in approximately 60 minutes. arastirmax.com Similarly, a study using a molecularly imprinted polymer for this compound removal found that maximum adsorption was achieved at 25 minutes. mdpi.com

The kinetics of the adsorption process, which describes the rate of dye uptake, is often analyzed using models such as the pseudo-first-order and pseudo-second-order models. The pseudo-second-order kinetic model is frequently found to be a better fit for the adsorption of this compound onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.netnih.govmdpi.com

Table 3: Equilibrium Time for this compound Adsorption on Various Adsorbents

| Adsorbent | Equilibrium Time (minutes) | Kinetic Model Fit | Reference |

|---|---|---|---|

| Sulfuric Acid-Activated Montmorillonite | ~60 | Pseudo-first-order | arastirmax.com |

| Molecularly Imprinted Polymer | 25 | Pseudo-second-order | mdpi.com |

| Aleppo Pine-Tree Sawdust | - | Pseudo-second-order | researchgate.net |

| Polyaniline/Fe3O4 Composite | - | Pseudo-second-order | nih.gov |

Note: '-' indicates data not available in the provided sources.

The pH of the aqueous solution is a critical parameter in the adsorption of this compound, as it affects the surface charge of the adsorbent and the degree of ionization of the dye molecule. mdpi.comresearchgate.net this compound is a cationic dye, meaning it carries a positive charge in solution. nih.gov The adsorption of cationic dyes is generally more effective in alkaline or basic solutions. arabjchem.org

At a pH lower than the point of zero charge (pHPZC) of the adsorbent, the surface of the adsorbent is positively charged, leading to electrostatic repulsion with the cationic dye molecules and thus lower adsorption. mdpi.com Conversely, at a pH higher than the pHPZC, the adsorbent surface becomes negatively charged, which promotes the electrostatic attraction of the positively charged this compound molecules, resulting in increased adsorption. arabjchem.orgmdpi.com For example, the removal of this compound using Macadamia seed husks increased from 42.9% at pH 3 to 99.8% at pH 12. researchgate.net Similarly, for sulfuric acid-activated montmorillonite, the adsorption capacity increased linearly up to pH 6. arastirmax.com

Ionic strength, which is a measure of the concentration of ions in the solution, can also influence the adsorption process. The presence of salts can either enhance or inhibit adsorption depending on the nature of the dye and the adsorbent. In the case of cationic dyes like this compound, an increase in ionic strength can sometimes lead to a decrease in adsorption capacity. This is because the added cations from the salt can compete with the dye cations for the active sites on the adsorbent surface. tandfonline.com However, some studies have shown that the adsorption of this compound onto certain materials, like Magellanic peat, is not strongly dependent on the electrical charge density on the surface, suggesting that non-electrostatic interactions may also play a significant role. tandfonline.comtandfonline.com

Table 4: Effect of pH on this compound Removal

| Adsorbent | pH | Removal Percentage (%) / Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Macadamia Seed Husks | 3 | 42.9% | researchgate.net |

| Macadamia Seed Husks | 12 | 99.8% | researchgate.net |

| Sulfuric Acid-Activated Montmorillonite | 6 | 99 mg/g (maximum) | arastirmax.com |

Temperature is another important parameter that can influence the adsorption of this compound. The effect of temperature determines whether the adsorption process is exothermic (releases heat) or endothermic (requires heat).

For some adsorbents, such as sulfuric acid-activated montmorillonite, the adsorption of this compound was found to be an exothermic process, with the adsorption capacity decreasing as the temperature increased from 298 K to 318 K. arastirmax.com Similarly, the adsorption of this compound onto Magellan peat also exhibited exothermic behavior. tandfonline.comresearchgate.net In contrast, studies using other adsorbents like activated sawdust and a molecularly imprinted polymer have shown the adsorption process to be endothermic, where an increase in temperature favors the adsorption. researchgate.netmdpi.com An increase in temperature can enhance the diffusion rate of dye molecules and may also increase the number of available active sites on the adsorbent surface. mdpi.com

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are often calculated to understand the nature of the adsorption process. A negative ΔG° indicates a spontaneous process. mdpi.comnih.gov A negative ΔH° signifies an exothermic reaction, while a positive ΔH° indicates an endothermic one. arastirmax.commdpi.com A positive ΔS° suggests increased randomness at the solid-solution interface during adsorption. mdpi.com

Table 5: Thermodynamic Nature of this compound Adsorption on Various Adsorbents

| Adsorbent | Temperature Range (K) | Nature of Process | ΔH° (kJ/mol) | Reference |

|---|---|---|---|---|

| Sulfuric Acid-Activated Montmorillonite | 298 - 318 | Exothermic | - | arastirmax.com |

| Magellanic Peat | 288 - 333 | Exothermic | -3.44 | tandfonline.comresearchgate.net |

| Activated Sawdust | - | Endothermic | 18.5 | researchgate.net |

| Molecularly Imprinted Polymer | 283 - 313 | Endothermic | Positive | mdpi.com |

Note: '-' indicates data not available in the provided sources.

Regeneration and Reusability of Adsorbent Materials

The regeneration of an adsorbent involves desorbing the adsorbed dye molecules, thereby restoring the active sites for subsequent adsorption cycles. Various chemical agents, including acids, bases, and organic solvents, are used as eluents for this purpose. researchgate.net The choice of the eluent depends on the nature of the adsorbent and the type of interaction between the adsorbent and the dye.

For this compound, which is a cationic dye, acidic solutions are often effective for desorption. For example, a study on the regeneration of Silybum Marianum Stem-800 °C used for this compound removal found that after three cycles of regeneration with 0.1 M NaOH, the removal percentage remained as high as 99%. mdpi.com Another study using activated sawdust showed that after washing with ethanol (B145695) and NaOH, the adsorbent could be effectively used for six cycles, with its initial adsorption capacity dropping to only 70%. researchgate.net

The ability of an adsorbent to be regenerated and reused multiple times without a significant loss in its adsorption capacity is a key indicator of its practical applicability in industrial wastewater treatment. mdpi.com

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sodium Hydroxide (B78521) |

| Ethanol |

Advanced Oxidation and Degradation Processes (AOPs) for this compound

Advanced Oxidation Processes (AOPs) represent a class of highly effective water treatment technologies designed for the destructive oxidation of persistent organic pollutants like this compound. These processes are characterized by the in-situ generation of extremely reactive and non-selective chemical species, primarily hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances such as carbon dioxide, water, and inorganic ions.

Photocatalytic Degradation Mechanisms

Photocatalysis is an AOP that utilizes semiconductor materials to generate reactive species upon exposure to light. This process has been extensively studied for the degradation of dyes, including this compound and its analogs, due to its potential for complete mineralization of the pollutants.

The efficacy of photocatalytic degradation is heavily dependent on the choice of the semiconductor photocatalyst. Various materials have been investigated for their ability to degrade this compound and similar dyes.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its chemical stability, low cost, non-toxicity, and high photoactivity. scirp.orgscirp.org When TiO₂ nanoparticles are irradiated with UV light, they generate electron-hole pairs. scirp.org These charge carriers migrate to the catalyst's surface and initiate redox reactions that lead to the degradation of adsorbed dye molecules. scirp.orgscirp.org Studies on the closely related Basic Blue 41 have demonstrated significant decolorization and mineralization using TiO₂ nanoparticles in a slurry form. scirp.orgscirp.org

Zinc Oxide/Graphene Oxide (ZnO/GO): To enhance photocatalytic efficiency, semiconductors are often combined with other materials. A nanocomposite of zinc oxide nanoparticles decorated on reduced graphene oxide (ZnO/RGO) nanosheets has shown high efficacy. researchgate.net The graphene oxide component serves to improve the separation and transport of the photo-generated electrons and holes, thereby increasing the photocatalytic performance. nih.gov This composite achieved up to 98% photocatalytic degradation of a basic blue dye under UV-vis light. researchgate.net The surface of the ZnO/RGO composite contains functional groups like carboxyl, carbonyl, and hydroxyl, which aid in the dye's oxidation process. researchgate.net

Layered Double Hydroxides (LDHs) and Graphitic Carbon Nitride (g-C₃N₄): More complex, multi-component photocatalysts are being developed to improve performance under visible light. A nanocomposite of Magnesium–Aluminum Layered Double Hydroxide (Mg–Al LDH) combined with graphitic carbon nitride (g-C₃N₄) and silver phosphate (B84403) (Ag₃PO₄) has been shown to be a highly efficient photocatalyst for dye degradation. acs.org While tested on Methylene Blue, the principles are applicable to other basic dyes. The Mg–Al LDH@g-C₃N₄@Ag₃PO₄ nanocomposite demonstrated 99% degradation efficiency in 45 minutes under visible light. acs.org The g-C₃N₄ component is a metal-free semiconductor with a suitable band gap for visible light absorption, and its combination with other materials in a heterojunction enhances charge separation. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks are crystalline materials with high porosity and surface area, making them promising candidates for photocatalysis. Ternary composites incorporating MOFs, such as a Zr-MOF combined with g-C₃N₄ and Ag₃PO₄, have been used for the degradation of Methylene Blue, achieving 95% removal within 240 minutes under a tungsten lamp. nih.gov The high surface area of MOFs facilitates the adsorption of dye molecules, while the composite structure promotes efficient light harvesting and charge separation.

| Photocatalyst System | Target Dye | Degradation Efficiency | Light Source | Reference |

| ZnO/Reduced Graphene Oxide (ZnO/RGO) | Basic Blue Dye | 98% | UV-vis | researchgate.net |

| Mg–Al LDH@g-C₃N₄@Ag₃PO₄ | Methylene Blue | 99% | Visible Light (45 min) | acs.org |

| SrTiO₃/Ag₃PO₄ | Basic Blue 41 | 99% | Visible Light (80 min) | researchgate.net |

| Zr-MOF/g-C₃N₄/Ag₃PO₄ | Methylene Blue | 95% | Tungsten Lamp (240 min) | nih.gov |

The degradation of this compound in photocatalytic systems is driven by the action of highly Reactive Oxygen Species (ROS). mdpi.com The process begins when a semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap, creating electron-hole (e⁻-h⁺) pairs. scirp.org

Holes (h⁺): The photogenerated holes in the valence band are powerful oxidants themselves. They can directly oxidize the dye molecules adsorbed on the photocatalyst surface. acs.org

Hydroxyl Radicals (•OH): Holes can also react with water molecules or hydroxide ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). scirp.orgscirp.org These radicals are extremely powerful, non-selective oxidizing agents that can attack and break down the complex structure of the dye molecule. mdpi.comresearchgate.net The hydrolysis reaction involving •OH radicals is often the determining factor in the efficient degradation of the dye. researchgate.net

Superoxide (B77818) Radicals (O₂•⁻): Simultaneously, the photo-excited electrons in the conduction band can be trapped by molecular oxygen (O₂) adsorbed on the surface, reducing it to superoxide radical anions (O₂•⁻). mdpi.com While less reactive than •OH radicals, superoxide radicals play a significant role in the degradation process and can lead to the formation of other ROS, including hydrogen peroxide and subsequently more hydroxyl radicals. mdpi.commdpi.com

Scavenger tests are commonly used to identify the primary ROS responsible for degradation. For instance, in the degradation of Methylene Blue with an Mg–Al LDH@g-C₃N₄@Ag₃PO₄ nanocomposite, scavenger tests revealed that holes (h⁺) and hydroxyl radicals (•OH) were the most effective agents. acs.org In another study on Basic Blue 41 using an SrTiO₃/Ag₃PO₄ heterostructure, holes (h⁺) and superoxide radicals (•O₂⁻) were identified as the main active species. researchgate.net

The kinetics of the photocatalytic degradation of dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model. jmaterenvironsci.comresearchgate.netfrontiersin.org This model is suitable for heterogeneous catalytic processes occurring at a solid-liquid interface. jmaterenvironsci.com

The Langmuir-Hinshelwood equation is given by: r = (k * K * C) / (1 + K * C) where r is the initial rate of degradation, C is the concentration of the dye, k is the reaction rate constant, and K is the adsorption coefficient of the dye onto the photocatalyst surface.

At low initial dye concentrations, the term K * C is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model: r = k * K * C = k_app * C where k_app is the apparent pseudo-first-order rate constant. scirp.orgmdpi.com

This pseudo-first-order relationship, where the logarithm of the concentration ratio (ln(C₀/C)) is linearly related to the irradiation time, has been observed in the degradation of Basic Blue 41 using TiO₂ nanoparticles. scirp.orgscirp.org The reaction rate is influenced by several factors, including the initial dye concentration, catalyst loading, and pH of the solution. scirp.orgmdpi.com

| Kinetic Model | Applicability to Dye Photodegradation | Key Findings | References |

| Langmuir-Hinshelwood (L-H) | Widely used to describe the kinetics of heterogeneous photocatalysis of dyes. jmaterenvironsci.comresearchgate.netmdpi.com | The model successfully describes the relationship between reaction rate and dye concentration at the catalyst-solution interface. frontiersin.org | jmaterenvironsci.comresearchgate.netfrontiersin.orgmdpi.com |

| Pseudo-First-Order | A simplified form of the L-H model, applicable at low initial dye concentrations. scirp.org | The degradation rate of Basic Blue 41 with TiO₂ follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the linear plot of ln(C₀/C) versus time. scirp.orgscirp.orgmdpi.com | scirp.orgscirp.orgmdpi.com |

The complete mineralization of this compound into CO₂, H₂O, and inorganic ions is the ultimate goal of photocatalysis. However, the process involves the formation of various intermediate products. Identifying these intermediates is crucial for understanding the degradation pathway and ensuring no toxic byproducts are formed.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. researchgate.netresearchgate.net

A study on the photocatalytic degradation of a basic blue dye using a ZnO/RGO nanocomposite utilized LC-MS for the analysis and identification of intermediates. researchgate.net The proposed degradation mechanism involved several steps initiated by the attack of hydroxyl radicals, including the cleavage of C-C bonds within the benzene (B151609) rings and the N-N bond, followed by the cleavage of the aniline (B41778) group. researchgate.net

In a study on the sonochemical degradation of this compound, GC-MS analysis revealed that even after complete color removal, several intermediate compounds remained in the solution, indicating that decolorization does not always equate to complete mineralization. researchgate.net

The degradation of similar complex dyes often proceeds through pathways such as N-de-ethylation, hydroxylation of aromatic rings, and the destruction of the central conjugated chromophore structure, leading to the formation of smaller, more easily degradable organic acids before final mineralization. acs.org

Electrochemical Degradation

Electrochemical degradation is another powerful AOP for treating wastewater containing refractory dyes like this compound. This method involves the oxidation of pollutants either directly at the anode surface or indirectly by electrochemically generated oxidizing agents. dergipark.org.tr

Studies on the electrochemical treatment of this compound using aluminum electrodes in a batch process have demonstrated high removal efficiencies. dergipark.org.trdergipark.org.tr Key findings include:

High Efficiency: Over 97% color removal was achieved at a pH of 8 after 10 minutes of treatment. dergipark.org.trdergipark.org.tr

Effect of Initial Concentration: For initial dye concentrations between 50 and 400 mg/L, removal efficiencies of 92-95% were obtained within 6 minutes, reaching 96% for all tested concentrations after 10 minutes. dergipark.org.trdergipark.org.tr

Effect of Current Density: A removal efficiency of 96% was achieved in just 4 minutes at a current density of 333 A/m². dergipark.org.trdergipark.org.tr

The process can involve direct oxidation at the anode or indirect oxidation. In the presence of chloride ions, for example, active chlorine and hypochlorite (B82951) can be generated, which are strong oxidizing agents that contribute significantly to dye degradation. acs.org Comparative studies on Basic Blue 9 (Methylene Blue) have shown that indirect electrolysis can lead to faster decolorization and mineralization than direct oxidation. acs.orgelectrochemsci.org The degradation of Methylene Blue by mediated electrochemical oxidation (MEO) using a Ce(IV) mediator has also been shown to be effective, with the potential for complete decolorization and significant mineralization to CO₂. arxiv.org

| Parameter | Condition | This compound Removal Efficiency | Time | Reference |

| pH | 8 | >97% | 10 min | dergipark.org.trdergipark.org.tr |

| Initial Concentration | 50-400 mg/L | 92-95% | 6 min | dergipark.org.trdergipark.org.tr |

| Initial Concentration | 50-600 mg/L | ~96% | 10 min | dergipark.org.trdergipark.org.tr |

| Current Density | 333 A/m² | 96% | 4 min | dergipark.org.trdergipark.org.tr |

Electrolytic Cell Configurations and Electrode Materials (e.g., Aluminum Electrodes)

The configuration of the electrolytic cell and the choice of electrode materials are critical factors in the efficiency of electrochemical degradation. A typical setup includes an electrolytic cell with an anode and a cathode connected to a DC power supply. rsc.orgarabjchem.org The electrodes can be arranged in parallel, and the material selection significantly impacts the degradation mechanism and byproducts. arabjchem.org

Aluminum electrodes are commonly used in a process called electrocoagulation. dergipark.org.triwaponline.com In this method, the aluminum anode dissolves to form aluminum hydroxides, which act as coagulants to remove the dye. iwaponline.com Other electrode materials that have been investigated for dye degradation include iron, stainless steel, mixed metal oxides, and graphite (B72142) doped with lead dioxide (G/β-PbO2). rsc.orgarabjchem.orgtandfonline.com For instance, a study on the electrochemical treatment of this compound utilized aluminum electrodes in a batch process. dergipark.org.tr Another study employed an aluminum-doped copper oxide (Al@CuO) anode, prepared by thermal decomposition, for the degradation of methylene blue, a related dye. saudijournals.comresearchgate.net The reactor design can also vary, with some studies using external-loop airlift reactors or fluidized-bed reactors. rsc.orgresearchgate.net

Parametric Influences (e.g., Current Density, Initial Concentration, pH)

The efficiency of the electrochemical degradation of this compound is influenced by several operational parameters.

Current Density: An increase in current density generally leads to a higher removal efficiency. dergipark.org.trmdpi.com For example, one study found that with a current density of 333 A/m², a 96% removal efficiency for this compound was achieved in just 4 minutes. dergipark.org.tr However, excessively high current densities can lead to increased energy consumption. researchgate.net

Initial Concentration: The initial concentration of the dye affects the time required for degradation. dergipark.org.trtandfonline.com At lower initial concentrations (50-400 mg/L), removal efficiencies of 92-95% were obtained within 6 minutes. dergipark.org.tr For higher concentrations (500 and 600 mg/L), the efficiencies were lower (72% and 60%, respectively) in the same timeframe, but reached 96% after 10 minutes for all concentrations. dergipark.org.tr

pH: The pH of the solution is a critical parameter. For this compound, a pH of 8 was found to be optimal, achieving over 97% color removal in 10 minutes. dergipark.org.tr The pH can influence the surface charge of the dye molecule and the formation of hydroxyl radicals. tandfonline.comamazonaws.com In acidic conditions, the degradation efficiency is often enhanced. amazonaws.comnih.gov

Electrolyte Concentration: The presence of an electrolyte, such as NaCl, can enhance conductivity and improve removal efficiency. iwaponline.comtandfonline.com However, increasing the electrolyte concentration can also lead to higher energy and electrode consumption. iwaponline.com

Interactive Table: Parametric Influences on this compound Degradation

| Parameter | Condition | Removal Efficiency | Time | Reference |

| Current Density | 333 A/m² | 96% | 4 min | dergipark.org.tr |

| Initial Conc. | 50-400 mg/L | 92-95% | 6 min | dergipark.org.tr |

| Initial Conc. | 500 mg/L | 72% | 6 min | dergipark.org.tr |

| Initial Conc. | 600 mg/L | 60% | 6 min | dergipark.org.tr |

| pH | 8 | >97% | 10 min | dergipark.org.tr |

Electrochemical Reaction Pathways

The degradation of dyes like this compound can occur through two main electrochemical pathways: direct and indirect oxidation. arabjchem.orgmdpi.com